N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-ethoxybenzamide
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Overview
Description
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-ethoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a dimethylaminoethyl group and a methylfuran moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-ethoxybenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of 3-ethoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amide Bond Formation: The acid chloride is then reacted with N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]amine under basic conditions to form the desired benzamide. Common bases used include triethylamine or pyridine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran (THF).
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of furanone derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of various substituents on the benzene ring, depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-ethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the furan ring may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-3-ethoxybenzamide: Lacks the furan ring, which may result in different biological activity and chemical properties.
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]benzamide: Lacks the ethoxy group, potentially altering its solubility and reactivity.
Uniqueness
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-ethoxybenzamide is unique due to the presence of both the dimethylaminoethyl and methylfuran moieties, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H24N2O3 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C18H24N2O3/c1-5-22-15-8-6-7-14(11-15)18(21)19-12-16(20(3)4)17-10-9-13(2)23-17/h6-11,16H,5,12H2,1-4H3,(H,19,21) |
InChI Key |
LYFAOHHYZVQPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(O2)C)N(C)C |
Origin of Product |
United States |
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